![molecular formula C11H18O4 B13847324 5-Deoxy-D-ribose[cyclohexane]-d3](/img/structure/B13847324.png)
5-Deoxy-D-ribose[cyclohexane]-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Deoxy-D-ribose[cyclohexane]-d3 is a deoxypentose, a type of sugar molecule that lacks an oxygen atom at one of its carbon positions This compound is structurally related to D-ribose, a naturally occurring sugar that is a key component of ribonucleic acid (RNA)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Deoxy-D-ribose[cyclohexane]-d3 typically begins with D-ribose as the starting material. The process involves several key steps:
Protection of Hydroxyl Groups: D-ribose is first protected by converting it into a derivative such as 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose.
Hydrolysis and Acetylation: The intermediate is hydrolyzed and then acetylated to produce 1,2,3-triacetyl-5-deoxy-D-ribose.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
5-Deoxy-D-ribose[cyclohexane]-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
科学研究应用
5-Deoxy-D-ribose[cyclohexane]-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: It is investigated for its potential therapeutic effects, including its use in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism by which 5-Deoxy-D-ribose[cyclohexane]-d3 exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in nucleotide synthesis, influencing cellular metabolism and function . Additionally, it may upregulate vascular endothelial growth factor (VEGF), promoting processes such as angiogenesis .
相似化合物的比较
Similar Compounds
属性
分子式 |
C11H18O4 |
|---|---|
分子量 |
217.28 g/mol |
IUPAC 名称 |
(3aS,6S,6aS)-6-(trideuteriomethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol |
InChI |
InChI=1S/C11H18O4/c1-7-8-9(10(12)13-7)15-11(14-8)5-3-2-4-6-11/h7-10,12H,2-6H2,1H3/t7-,8-,9-,10?/m0/s1/i1D3 |
InChI 键 |
KVDFJOCBUPCELF-DUDYVPOJSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@H]1[C@H]2[C@@H](C(O1)O)OC3(O2)CCCCC3 |
规范 SMILES |
CC1C2C(C(O1)O)OC3(O2)CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


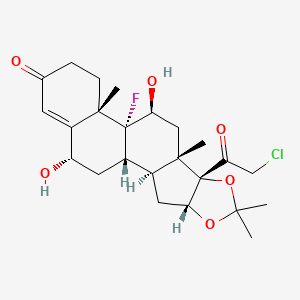
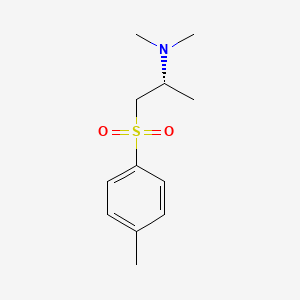
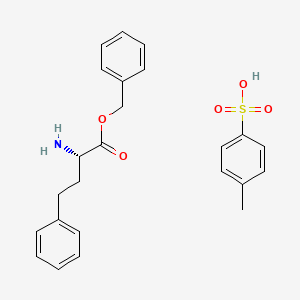
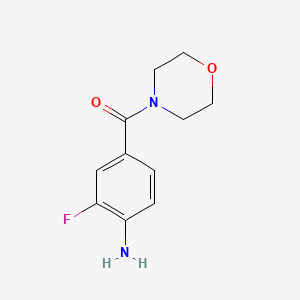

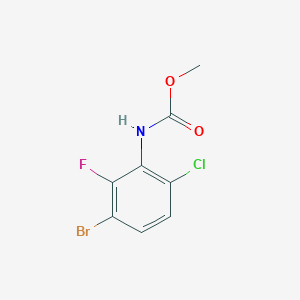
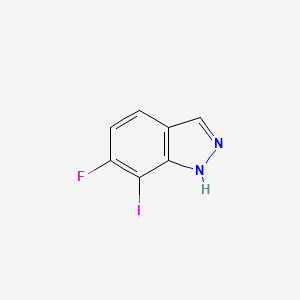
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
![(3R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13847294.png)
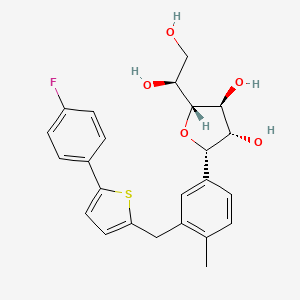

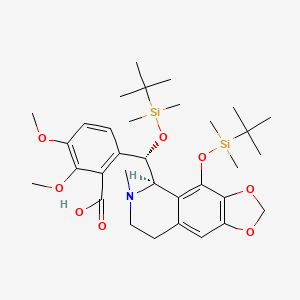

![Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13847316.png)
